molecular formula C14H9I2N3O4 B6040271 N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-nitrobenzamide

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-nitrobenzamide

Cat. No.: B6040271
M. Wt: 537.05 g/mol
InChI Key: QYBRPIQMVBYUBM-REZTVBANSA-N
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Description

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-nitrobenzamide is a complex organic compound characterized by the presence of iodine atoms, a nitro group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-nitrobenzamide typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 3-nitrobenzohydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) and potassium fluoride (KF).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to the inhibition of cellular processes, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-nitrobenzamide: shares similarities with other iodinated benzamides and nitrobenzamides.

    This compound: is compared with compounds like 2-hydroxy-3,5-diiodobenzaldehyde and 3-nitrobenzohydrazide.

Uniqueness

  • The presence of both iodine atoms and a nitro group in this compound makes it unique compared to other similar compounds.
  • Its specific molecular structure allows for unique interactions with biological targets, contributing to its distinct biological activities.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I2N3O4/c15-10-4-9(13(20)12(16)6-10)7-17-18-14(21)8-2-1-3-11(5-8)19(22)23/h1-7,20H,(H,18,21)/b17-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBRPIQMVBYUBM-REZTVBANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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